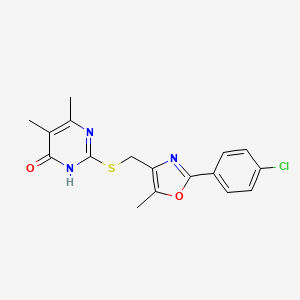
2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6-dimethylpyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrimidine derivative with a thioether linkage to an oxazole ring, which is further substituted with a 4-chlorophenyl group. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the lengths and types of chemical bonds.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, related compounds such as thioxopyrimidines have been shown to possess diverse biological activities, suggesting they may undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. Techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry are often used to analyze these properties .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has shown the compound's utility in synthesizing various heterocyclic structures, which are crucial in medicinal chemistry for their potential biological activities. For instance, Hassneen and Abdallah (2003) demonstrated new routes to Pyridino[2,3-d]pyrimidin-4-one and Pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, highlighting the compound's role in creating complex structures with potential pharmacological applications (Hassneen & Abdallah, 2003).
Antimicrobial and Anticancer Activities
The compound has been used as a precursor in the synthesis of derivatives with significant antimicrobial and anticancer properties. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, including structures similar to the compound , showing promising results against various microbial strains and cancer cell lines, suggesting a potential for drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).
Development of Corrosion Inhibitors
In the field of materials science, derivatives of the compound have been explored for their efficacy as corrosion inhibitors, which are essential for protecting metals in industrial applications. Yadav, Sharma, and Kumar (2015) investigated thiazole derivatives as efficient corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution, demonstrating the compound's versatility beyond biomedical applications (Yadav, Sharma, & Kumar, 2015).
Exploration of Antioxidant Potential
The research also extends into the exploration of the compound's derivatives for antioxidant properties, which play a critical role in combating oxidative stress-related diseases. Kumar, Sharma, Kumari, and Kalal (2011) synthesized quinazoline-4(3H)-ones derivatives showing potent antioxidant activity, further broadening the scope of research applications (Kumar et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4,5-dimethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-9-10(2)19-17(21-15(9)22)24-8-14-11(3)23-16(20-14)12-4-6-13(18)7-5-12/h4-7H,8H2,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRMQVLQZIBNDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC2=C(OC(=N2)C3=CC=C(C=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6-dimethylpyrimidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

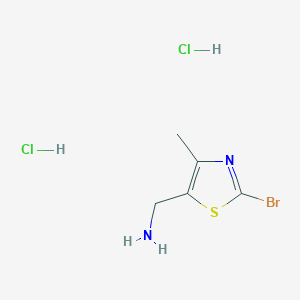
![N-(4-fluorobenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2885479.png)


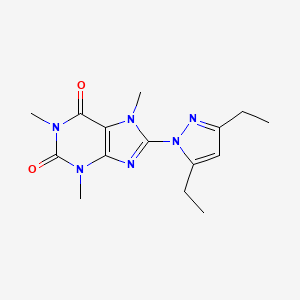
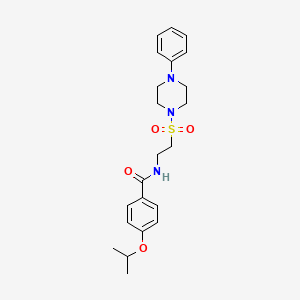
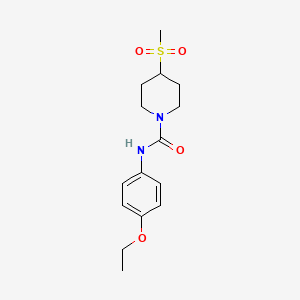
![3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2885487.png)

![N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine](/img/structure/B2885491.png)
![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole](/img/structure/B2885496.png)

![1,3-Benzodioxol-5-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2885498.png)
![5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2885499.png)